1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
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Overview
Description
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is a complex organic compound with a unique structure that includes a chlorophenylsulfanyl group, a nitro group, and a thienyl ring
Preparation Methods
The synthesis of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorophenylsulfanyl with 4-nitro-2-thienyl ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-[5-(3-Bromophenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[5-(3-Methylphenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a methyl group instead of chlorine.
Properties
Molecular Formula |
C12H8ClNO3S2 |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-10(14(16)17)12(19-11)18-9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChI Key |
SKASZNCVMVAYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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